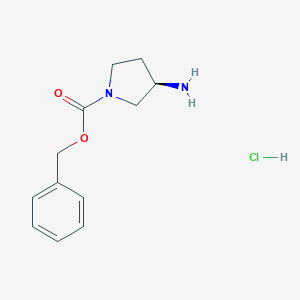

(R)-1-Cbz-3-Aminopyrrolidine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

®-1-Cbz-3-Aminopyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a carbobenzyloxy (Cbz) protecting group attached to the nitrogen atom of the pyrrolidine ring. This compound is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Cbz-3-Aminopyrrolidine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the commercially available ®-3-Aminopyrrolidine.

Protection: The amino group of ®-3-Aminopyrrolidine is protected using a carbobenzyloxy (Cbz) group. This is achieved by reacting ®-3-Aminopyrrolidine with benzyl chloroformate in the presence of a base such as sodium bicarbonate.

Formation of Hydrochloride Salt: The protected amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-1-Cbz-3-Aminopyrrolidine hydrochloride follows similar steps but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of ®-3-Aminopyrrolidine are reacted with benzyl chloroformate.

Purification: The product is purified using techniques such as recrystallization or chromatography.

Conversion to Hydrochloride Salt: The purified product is treated with hydrochloric acid to obtain the hydrochloride salt.

化学反应分析

Types of Reactions

®-1-Cbz-3-Aminopyrrolidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The Cbz group can be removed under acidic or hydrogenolytic conditions to yield the free amine.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: It can undergo oxidation to form corresponding oxides.

Common Reagents and Conditions

Hydrogenolysis: Palladium on carbon (Pd/C) is commonly used for the removal of the Cbz group.

Acidic Conditions: Hydrochloric acid or trifluoroacetic acid can be used for deprotection.

Oxidizing Agents: Agents like potassium permanganate or chromium trioxide are used for oxidation reactions.

Major Products

The major products formed from these reactions include:

Free Amine: Obtained after deprotection of the Cbz group.

Reduced Derivatives: Various reduced forms depending on the reducing agent used.

Oxidized Products: Different oxides formed through oxidation reactions.

科学研究应用

Synthesis of Pharmaceuticals

(R)-1-Cbz-3-aminopyrrolidine hydrochloride is widely recognized as a crucial intermediate in the synthesis of several pharmaceutical agents. Its role is particularly prominent in developing drugs targeting neurological disorders. The compound's ability to facilitate the formation of complex molecular structures makes it an essential building block in drug synthesis.

Case Study: Neurological Agents

Research has demonstrated that this compound can be utilized to synthesize specific inhibitors for neurotransmitter receptors, which are vital in treating conditions such as depression and anxiety. For instance, it has been used in synthesizing KIFC1-specific inhibitors for cancer therapy, showcasing its versatility in addressing various health issues .

Chiral Building Blocks

The chiral nature of (R)-1-Cbz-3-aminopyrrolidine makes it an excellent precursor for synthesizing other chiral compounds. This characteristic is essential in the pharmaceutical industry, where enantiomerically pure drugs are often required to enhance efficacy and reduce side effects.

Data Table: Chiral Compounds Derived from (R)-1-Cbz-3-Aminopyrrolidine

| Compound Name | Application Area | Notes |

|---|---|---|

| AZ82 | Cancer therapy | KIFC1-specific inhibitor |

| 6-substituted adenosine analogs | A1AR agonists | Potent modulators for cardiovascular diseases |

Research in Medicinal Chemistry

In medicinal chemistry, (R)-1-Cbz-3-aminopyrrolidine is employed to explore new therapeutic pathways. Researchers utilize this compound to develop innovative drugs that can modulate neurotransmitter systems effectively.

Case Study: NR2B Receptor Antagonists

A series of studies have identified derivatives of (R)-1-Cbz-3-aminopyrrolidine as potent and selective NR2B receptor antagonists. These compounds exhibit significant promise in treating neurological disorders by targeting specific receptor sites involved in synaptic transmission .

Peptide Synthesis

The compound is also pivotal in peptide synthesis due to its unique structure that aids in forming complex peptide chains. This application is crucial for developing biologically active peptides used in various therapeutic contexts.

Data Table: Peptide Synthesis Applications

| Peptide Type | Role of (R)-1-Cbz-3-Aminopyrrolidine | Significance |

|---|---|---|

| Neuroactive peptides | Building block | Enhances neuroprotective effects |

| Antimicrobial peptides | Intermediate | Important for developing new antibiotics |

Drug Formulation Development

This compound's properties allow it to be utilized in formulating new drug delivery systems. Its ability to enhance the bioavailability and efficacy of therapeutic agents makes it a valuable asset in pharmaceutical formulations.

Case Study: Drug Delivery Systems

Recent advancements have shown that incorporating this compound into drug formulations significantly improves the pharmacokinetic profiles of various drugs, leading to better therapeutic outcomes .

作用机制

The mechanism of action of ®-1-Cbz-3-Aminopyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound acts as a precursor or intermediate in the synthesis of bioactive molecules. Its effects are mediated through the formation of covalent bonds with target proteins or enzymes, leading to modulation of their activity. The pathways involved include:

Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.

Protein Modification: It can modify proteins through covalent attachment, altering their function.

相似化合物的比较

Similar Compounds

(S)-1-Cbz-3-Aminopyrrolidine hydrochloride: The enantiomer of ®-1-Cbz-3-Aminopyrrolidine hydrochloride.

N-Boc-3-Aminopyrrolidine: Another protected form of 3-Aminopyrrolidine with a tert-butoxycarbonyl (Boc) group.

3-Aminopyrrolidine: The unprotected form of the compound.

Uniqueness

®-1-Cbz-3-Aminopyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of the Cbz protecting group. This makes it particularly useful in asymmetric synthesis and in the preparation of chiral compounds. The Cbz group provides stability and can be selectively removed under mild conditions, making it a versatile intermediate in organic synthesis.

生物活性

(R)-1-Cbz-3-Aminopyrrolidine hydrochloride, a chiral compound with a carbobenzyloxy (Cbz) group, is recognized for its potential applications in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its role as an intermediate in the synthesis of various biologically active molecules, its mechanism of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₆ClN₂O₂

- Molecular Weight : Approximately 270.76 g/mol

- Density : 1.155 g/mL at 25 °C

- Boiling Point : 315 °C

The presence of the Cbz group enhances the compound's stability and solubility, making it a valuable intermediate in various synthetic pathways .

While this compound itself does not exhibit a specific mechanism of action, it serves as a precursor for synthesizing more complex compounds that may possess distinct biological activities. Its derivatives have been investigated for various therapeutic effects, including:

- Antiviral Activity : Some derivatives have shown potential in inhibiting viral replication.

- Anticancer Properties : The compound is utilized in synthesizing KIFC1-specific inhibitors, which are being explored for cancer therapy .

- Enzyme Inhibition : Investigated for its potential as an enzyme inhibitor, contributing to its role in drug development.

Antimicrobial Activity

Research has indicated that compounds related to this compound exhibit antimicrobial properties. For instance, certain derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .

| Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |

|---|---|---|

| Derivative A | 8 µM | Staphylococcus aureus |

| Derivative B | 16 µM | Escherichia coli |

| Derivative C | 4 µM | Pseudomonas aeruginosa |

These findings suggest that structural modifications of the parent compound can lead to enhanced biological activity.

Case Studies

-

Synthesis of Antibacterial Agents :

A study focused on synthesizing tri-substituted pyrrolidine derivatives from this compound. The resulting compounds exhibited broad-spectrum antibacterial activity and were effective against drug-resistant strains. The study highlighted the importance of chirality in enhancing the potency of these compounds against bacterial targets . -

Anticancer Applications :

Another investigation explored the use of this compound in developing inhibitors targeting KIFC1, a protein implicated in cancer cell proliferation. The synthesized inhibitors showed promising results in preclinical models, indicating potential therapeutic applications .

属性

IUPAC Name |

benzyl (3R)-3-aminopyrrolidine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10;/h1-5,11H,6-9,13H2;1H/t11-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQVBYGRFHOBNO-RFVHGSKJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1N)C(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。